3'-Methoxyflavonol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

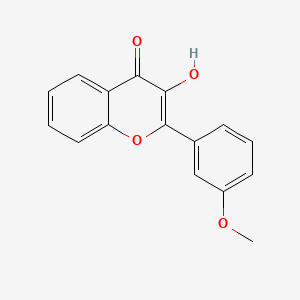

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLGASXCHFNKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350267 | |

| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76666-32-5 | |

| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Methoxyflavonol: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3'-Methoxyflavonol, a synthetic flavonoid derivative. This guide details its chemical structure, physicochemical properties, and potential biological activities, drawing upon existing literature for structurally related compounds to infer its pharmacological profile and relevant experimental methodologies.

Chemical Identity and Structure

This compound, systematically known as 3-hydroxy-2-(3-methoxyphenyl)chromen-4-one, is a member of the flavonol class of flavonoids. The core structure consists of a 2-phenyl-3-hydroxy-4H-chromen-4-one backbone with a methoxy (B1213986) group substitution at the 3' position of the B-ring.

| Identifier | Value |

| IUPAC Name | 3-hydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one |

| CAS Number | 76666-32-5[1] |

| Molecular Formula | C₁₆H₁₂O₄[1] |

| Molecular Weight | 268.27 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |

| InChI Key | 1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,16H,1H3 |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. The table below presents computed properties from publicly available databases for structurally similar methoxyflavonols to provide an estimated profile.

| Property | Value | Source |

| XLogP3 | 3.4 - 3.6 | PubChem (Computed for related isomers)[2][3][4] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed for related isomers)[2][3][4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed for related isomers) |

| Rotatable Bond Count | 2 | PubChem (Computed for related isomers) |

| Topological Polar Surface Area | 55.8 Ų | PubChem (Computed for related isomers)[2][3][4] |

| Solubility | Poor aqueous solubility is expected, a common characteristic of flavonoids[5]. | Inferred |

Biological and Pharmacological Properties

Direct experimental evidence for the biological activities of this compound is not extensively documented. However, based on studies of structurally related methoxyflavones and flavonols, several potential pharmacological activities can be inferred.

Potential Anticancer Activity

Flavonoids, including various methoxylated derivatives, have been investigated for their anticancer properties. For instance, the structurally similar compound 3-Hydroxy-3',4'-dimethoxyflavone has been shown to suppress the aggressiveness of glioblastoma multiforme by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[6] This suggests that this compound may also modulate these or similar pathways involved in cancer cell proliferation, migration, and invasion.

Potential Anti-inflammatory Activity

Polymethoxylated flavones isolated from citrus peels have demonstrated anti-inflammatory properties.[7][8] For example, 3,5,6,7,3',4'-hexamethoxyflavone has been shown to repress the production of prostaglandin (B15479496) E2 and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells by suppressing the NF-κB and MAPK signaling pathways.[9] Given the shared flavonoid backbone, this compound may exhibit similar anti-inflammatory effects.

Metabolic Pathways

Human cytochrome P450 (CYP) enzymes are known to metabolize flavonoids. Studies on 3'-methoxyflavone (B1200574) have shown that it undergoes O-demethylation by CYP1B1 and CYP2A13 to form 3'-hydroxyflavone.[10] It is plausible that this compound could be a metabolite of 3',3-dimethoxyflavone or could be further metabolized through hydroxylation or conjugation reactions.

Visualized Workflows and Pathways

Synthesis of this compound

The synthesis of this compound can be achieved through the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone (B49325) intermediate.

Potential Signaling Pathway in Cancer

Based on the activity of the related compound 3-Hydroxy-3',4'-dimethoxyflavone in glioblastoma, a potential mechanism of action for this compound could involve the inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound. These are based on standard methodologies used for similar flavonoid compounds.

Synthesis of this compound

This protocol is adapted from the general synthesis of 3-hydroxyflavones.[11]

-

Step 1: Synthesis of 2'-Hydroxy-3-methoxychalcone (Claisen-Schmidt Condensation)

-

Dissolve 1 equivalent of 2'-hydroxyacetophenone and 1 equivalent of 3-methoxybenzaldehyde in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (B78521) (20-50%) while stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter, wash the solid with water, and dry. Purify by recrystallization from ethanol if necessary.

-

-

Step 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)

-

Suspend the synthesized chalcone (1 equivalent) in ethanol.

-

Add a 20% aqueous solution of sodium hydroxide with stirring.

-

Carefully add 30% hydrogen peroxide dropwise over 30 minutes.

-

Stir the reaction mixture at 30°C for approximately 3.5 hours.

-

Pour the mixture into crushed ice containing 5N hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, dry, and recrystallize from ethyl acetate.

-

In Vitro Anticancer Activity Assays

The following protocols are adapted from studies on 3-Hydroxy-3',4'-dimethoxyflavone.[6]

-

Cell Culture

-

Culture human glioblastoma cells (e.g., U251) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Wound Healing (Scratch) Assay for Cell Migration

-

Seed cells in a 6-well plate and grow to confluence.

-

Create a linear scratch in the cell monolayer using a sterile pipette tip.

-

Wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Add fresh media containing various concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch to quantify cell migration.

-

-

Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in serum-free media in the upper chamber.

-

Add media containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Add various concentrations of this compound or vehicle control to both chambers.

-

Incubate for a suitable period (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.

-

In Vitro Anti-inflammatory Activity Assay

This protocol for measuring nitric oxide production is adapted from studies on other anti-inflammatory flavonoids.[9]

-

Cell Culture and Treatment

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay)

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Conclusion

This compound is a synthetic flavonol with potential for biological activity, particularly in the areas of cancer and inflammation, as suggested by studies on structurally related compounds. Its methoxy group may enhance bioavailability compared to its hydroxylated counterparts. The provided experimental protocols offer a foundation for the systematic investigation of its pharmacological properties. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 3-Hydroxy-4'-methoxyflavone | C16H12O4 | CID 97141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Hydroxy-3'-methoxyflavone | C16H12O4 | CID 5393153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-6-methoxyflavone | C16H12O4 | CID 688676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Natural sources and analogs of 3'-Methoxyflavonol

An In-depth Technical Guide to the Natural Sources and Analogs of 3'-Methoxyflavonol

Abstract

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom and are recognized for their significant pharmacological activities. Among these, methoxylated flavonoids, and specifically this compound and its analogs, have garnered substantial interest from the scientific community. The presence of methoxy (B1213986) groups can enhance metabolic stability and membrane permeability, often leading to improved bioavailability and superior biological efficacy compared to their hydroxylated counterparts. This technical guide provides a comprehensive overview of this compound, covering its natural sources, biosynthetic pathways, synthetic analogs, and mechanisms of action. Detailed experimental protocols for extraction, synthesis, and biological evaluation are provided, alongside quantitative data and visual diagrams of key pathways to support researchers, scientists, and drug development professionals in this promising field.

Natural Sources and Biosynthesis

This compound and related methoxylated flavonoids are naturally occurring compounds found in a variety of plant species. Their biosynthesis follows the general phenylpropanoid pathway, culminating in specific hydroxylation and methylation steps.

Known Natural Sources

While 3'-Methoxyflavone has been identified in plants like Primula macrophylla, Primula veris, and Hypericum roeperianum, the 3-hydroxy variant (flavonol) is also present in nature[1]. For instance, 3',4',5,7-tetrahydroxy-3-methoxyflavone has been isolated from Goniothalamus tenuifolius and Lychnophora pohlii[2]. Polymethoxyflavonoids are particularly abundant in the peels of citrus fruits[3][4]. The systematic exploration of the plant kingdom continues to reveal new sources of these valuable compounds.

Table 1: Selected Natural Sources of Methoxylated Flavonoids

| Compound Class | Specific Compound Example | Plant Source | Reference(s) |

|---|---|---|---|

| Methoxyflavones | 3'-Methoxyflavone | Primula macrophylla, Primula veris | [1] |

| Methoxyflavonols | 3',4',5,7-tetrahydroxy-3-methoxyflavone | Goniothalamus tenuifolius, Lychnophora pohlii | [2] |

| Polymethoxyflavones | Nobiletin, Tangeretin | Citrus species (peels) | [3][4] |

| Methoxyflavones | 5,7-dimethoxyflavone | Kaempferia parviflora (Black Ginger) | [5][6] |

| Methoxyflavones | Sideritoflavone | Glycosmis ovoidea |[7] |

Biosynthesis Pathway

The biosynthesis of methoxylated flavonoids is a multi-step enzymatic process originating from the amino acid L-phenylalanine[3][8]. Key enzymes guide the conversion through the phenylpropanoid and flavonoid pathways to produce a core flavone (B191248) or flavonol structure. The final, defining steps involve hydroxylation and O-methylation, catalyzed by enzymes such as Flavonoid 3'-hydroxylase (F3'H) and Flavonoid O-methyltransferases (FOMTs), respectively[3][9]. These enzymes determine the final substitution pattern and thus the specific biological activity of the resulting compound.

Synthetic Analogs and Biological Activity

The promising biological activities of naturally occurring methoxyflavonols have spurred significant efforts in synthetic chemistry to create novel analogs with enhanced potency and selectivity. These synthetic strategies often involve the methylation of polyhydroxylated flavonols or the cyclization of substituted chalcones[10][11].

Anticancer Activity

Methoxyflavones have demonstrated potent cytotoxic effects across a range of cancer cell lines[7][12]. The substitution pattern on the flavonoid backbone is critical for activity. For example, studies on 3-methoxy flavone derivatives have shown that substitutions at the 4'-position of the B-ring with heterocyclic moieties like piperidine (B6355638) or N-methyl piperazine (B1678402) can lead to significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231)[10]. The mechanism often involves the induction of apoptosis, modulation of the cell cycle, and interaction with key signaling proteins like Estrogen Receptor-α (ER-α) and Epidermal Growth Factor Receptor (EGFR)[10][13].

Table 2: Cytotoxicity of 3-Methoxyflavone (B191855) Analogs Against Breast Cancer Cells[10]

| Compound | Substitution at 4'-position | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|---|

| Cii | Piperidine | MDA-MB-231 | 5.54 ± 1.57 |

| Ciii | N-methyl piperazine | MCF-7 | 13.08 ± 1.80 |

| Civ | Pyrrolidine | MCF-7 | 20.3 ± 1.47 |

| Cv | Triazole | MDA-MB-231 | 5.44 ± 1.66 |

| Cvi | Imidazole | MDA-MB-231 | 8.06 ± 1.83 |

Neuroprotective Effects

Certain methoxyflavones have been identified as novel inhibitors of parthanatos, a specific pathway of programmed cell death involved in neurodegenerative diseases[14]. 4'-Methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) protect neuronal cells by inhibiting the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key event in this cell death cascade[14][15]. This action prevents the synthesis and accumulation of the toxic poly(ADP-ribose) (PAR) polymer, thereby preserving cell viability.

Antioxidant and Anti-inflammatory Activity

The flavonoid structure is inherently associated with antioxidant activity, and methoxylated derivatives are no exception. 3-O-methyl quercetin (B1663063) has been shown to be a potent DPPH radical scavenger with an IC₅₀ of 15.0 µM[16]. The anti-inflammatory effects are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. Synthetic flavone analogs have demonstrated selective inhibition of COX-2, making them attractive candidates for further development as anti-inflammatory agents[17].

Table 3: Antioxidant and Anti-inflammatory Activity of Flavone Analogs

| Compound/Analog | Assay | Result (IC₅₀) | Reference(s) |

|---|---|---|---|

| 3-O-Methyl Quercetin | DPPH Radical Scavenging | 15.0 µM | [16] |

| Synthetic Flavone Analog 4 | DPPH Radical Scavenging | 3.53 µg/mL | [17] |

| Synthetic Flavone Analog 4 | COX-2 Inhibition | 6.02 µg/mL | [17] |

| Synthetic Flavone Analog 6 | COX-1 Inhibition | 1.59 µg/mL |[17] |

Experimental Protocols

This section provides standardized methodologies for the extraction, synthesis, and biological evaluation of this compound and its analogs.

Protocol for Ultrasonic-Assisted Extraction (UAE) from Plant Material

This protocol is a general method adapted from established procedures for flavonoid extraction[5][18].

-

Preparation : Dry the selected plant material (e.g., leaves, rhizomes) at 60°C and grind it into a fine powder (to pass an 80-mesh screen).

-

Extraction : Place 10 g of the powdered material into a flask. Add 200 mL of 95% ethanol (B145695) (solvent-to-solid ratio of 20:1).

-

Sonication : Place the flask in an ultrasonic bath. Sonicate the mixture for 30-45 minutes at a controlled temperature of 50°C.

-

Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the supernatant.

-

Re-extraction : To ensure complete extraction, re-extract the plant residue under the same conditions.

-

Concentration : Combine the supernatants and concentrate them using a rotary evaporator at 40-50°C to obtain the crude extract.

-

Purification : Purify the crude extract using column chromatography on silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) and monitor fractions by Thin-Layer Chromatography (TLC). Combine fractions containing the target compound for further analysis.

Protocol for Synthesis of 3-Methoxyflavones via Methylation

This procedure describes the methylation of a 3-hydroxyflavone (B191502) (flavonol) precursor[10][19][20].

-

Reaction Setup : Disperse the starting 3-hydroxyflavone (0.01 mol) in 250 mL of dry acetone (B3395972) in a round-bottom flask.

-

Reagent Addition : Add anhydrous potassium carbonate (0.03 mol) and dimethyl sulfate (B86663) (0.02 mol) to the suspension.

-

Reflux : Reflux the mixture for 5-24 hours with constant stirring. Monitor the reaction progress using TLC.

-

Work-up : Once the reaction is complete, evaporate the acetone under reduced pressure.

-

Precipitation : Dilute the obtained residue with water. The 3-methoxyflavone product will precipitate out of the solution.

-

Purification : Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the final product from a suitable solvent system (e.g., methanol-chloroform) to achieve high purity.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cells[10][21].

-

Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 3-methoxyflavonol analogs) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

References

- 1. 3'-Methoxyflavone | C16H12O3 | CID 619834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3',4',5,7-tetrahydroxy-3-methoxyflavone - Wikidata [wikidata.org]

- 3. benchchem.com [benchchem.com]

- 4. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. mdpi.com [mdpi.com]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Toward understanding of the methoxylated flavonoid biosynthesis pathway in Dracocephalum kotschyi Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Hydroxy-6-methoxyflavone|High-Purity Research Compound [benchchem.com]

- 14. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

- 20. 3-METHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3'-Methoxyflavonol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Methoxyflavonol, also known as 3-hydroxy-3'-methoxyflavone. The document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on current scientific literature. While specific quantitative biological data for this compound is limited, this guide draws on information from structurally related flavonols to provide insights into its potential pharmacological effects and mechanisms of action.

Core Compound Identifiers and Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure features a phenyl group at the 2-position of a chromen-4-one skeleton with a hydroxyl group at the 3-position and a methoxy (B1213986) group at the 3'-position of the phenyl ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 76666-32-5[1] |

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.26 g/mol [1] |

| IUPAC Name | 3-hydroxy-2-(3-methoxyphenyl)chromen-4-one |

Table 2: Physicochemical Properties of Structurally Related Flavonols

| Property | 3-Hydroxy-4'-methoxyflavone | 7-Hydroxy-3'-methoxyflavone |

| Molecular Weight | 268.26 g/mol [2][3] | 268.26 g/mol [4] |

| XLogP3 | 3.4[2][3] | 3.6[4] |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 2 | 2 |

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an Algar-Flynn-Oyamada (AFO) reaction for oxidative cyclization. The following protocol is adapted from established methods for the synthesis of similar flavonols.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2'-Hydroxy-3-methoxychalcone (B600448) (Claisen-Schmidt Condensation)

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxyacetophenone (B8834) and 1 equivalent of 3-methoxybenzaldehyde (B106831) in ethanol (B145695).

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (typically 40-50%).

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

-

Acidification: Acidify the mixture with dilute hydrochloric acid (HCl) until a yellow precipitate forms.

-

Isolation and Purification: Collect the crude chalcone by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 3-Hydroxy-3'-methoxyflavone (Algar-Flynn-Oyamada Reaction)

-

Reactant Preparation: Dissolve the synthesized 2'-hydroxy-3-methoxychalcone (1 equivalent) in a suitable solvent such as ethanol.

-

Base and Oxidant Addition: To the stirred solution, add an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂; 30% aqueous solution) while maintaining the reaction temperature below 40°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion using TLC.

-

Work-up: After the reaction is complete, pour the mixture into a beaker of ice-cold water.

-

Acidification: Acidify the mixture with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the crude flavonol.

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

Table 3: Cytotoxic Activity of Structurally Related Flavonoids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,3',4'-Trihydroxyflavone | A549 (Lung) | >100 | [5] |

| 3,3',4'-Trihydroxyflavone | MCF-7 (Breast) | 12.5 | [5] |

| 3,3',4'-Trihydroxyflavone | U87 (Glioblastoma) | >100 | [5] |

| 3',4',5-Trihydroxyflavone | A549 (Lung) | 12.5 | [5] |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast) | 12.5 | [5] |

| 3',4',5-Trihydroxyflavone | U87 (Glioblastoma) | 25 | [5] |

Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] Polymethoxyflavonoids, in particular, have been shown to suppress the production of pro-inflammatory mediators.[7] It is plausible that this compound shares these anti-inflammatory properties.

Anticancer Activity

Many flavonoids exhibit anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. For instance, 3-hydroxy-3',4'-dimethoxyflavone (B1596399) has been shown to suppress the invasive potential of glioblastoma cells by inhibiting p38 and ERK signaling.[8] Given its structural similarity, this compound may possess similar anticancer properties.

Signaling Pathways

Flavonoids can modulate a variety of intracellular signaling cascades. The NF-κB and MAPK pathways are central to inflammation and cancer, and are common targets of flavonoids.

NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway.[6]

MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transmitting extracellular signals to the nucleus to regulate processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Several flavonoids have been shown to modulate MAPK signaling.[6]

Due to the lack of specific studies on this compound, a generalized diagram illustrating the points of intervention for flavonoids in these pathways is provided below.

Caption: General overview of flavonoid intervention in MAPK and NF-κB signaling pathways.

Conclusion

This compound is a readily synthesizable flavonoid with potential for biological activity. While direct experimental evidence for its efficacy is currently sparse, the well-documented anti-inflammatory and anticancer properties of structurally related flavonols suggest that it is a promising candidate for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and other methoxyflavonoids. Further studies are warranted to elucidate the specific biological targets and quantitative efficacy of this compound.

References

- 1. 7-Hydroxy-3'-methoxyflavone | C16H12O4 | CID 5393153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4'-methoxyflavone | C16H12O4 | CID 97141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dot | Graphviz [graphviz.org]

- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxy-3',4'-dimethoxyflavone suppresses Bcl-w-induced invasive potentials and stemness in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Synthetic Flavonoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro assays for the preliminary biological activity screening of synthetic flavonoids. It includes detailed experimental protocols, structured data presentation, and visualizations of key signaling pathways and experimental workflows to facilitate research and development in flavonoid-based drug discovery.

Introduction to Flavonoid Activity Screening

Flavonoids are a diverse class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Synthetic flavonoids offer the advantage of structural modification to optimize biological activity and pharmacokinetic properties. Preliminary in vitro screening is a critical first step to identify promising lead compounds for further development. This guide outlines a panel of robust and reproducible assays to assess the primary biological activities of newly synthesized flavonoids.

Antioxidant Activity Assessment

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. Standard assays for evaluating antioxidant activity involve the quenching of stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess the free radical scavenging activity of compounds.[3] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form by an antioxidant.[4]

Experimental Protocol:

-

Preparation of DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol (B129727). Store in the dark at 4°C.

-

Preparation of DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Samples: Prepare a stock solution of the synthetic flavonoid in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

-

Assay Procedure (96-well plate):

-

Add 100 µL of each flavonoid dilution to the wells.

-

Add 100 µL of DPPH working solution to each well.

-

Include a positive control (e.g., Ascorbic Acid or Quercetin) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

Percentage Inhibition (%) = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the flavonoid required to scavenge 50% of DPPH radicals) is determined by plotting the percentage inhibition against the flavonoid concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure (96-well plate):

-

Add 10 µL of each flavonoid dilution to the wells.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage inhibition and IC50 value as described for the DPPH assay.

Table 1: Antioxidant Activity of Synthetic Flavonoids

| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| Synthetic Flavonoid A | 15.8 ± 1.2 | 8.2 ± 0.7 | [5] |

| Synthetic Flavonoid B | 25.4 ± 2.1 | 12.5 ± 1.1 | [5] |

| Synthetic Flavonoid C | 9.7 ± 0.9 | 5.1 ± 0.4 | [5] |

| Quercetin (Standard) | 5.2 ± 0.5 | 2.8 ± 0.3 | [5] |

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases. Flavonoids are known to modulate inflammatory pathways. The inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.[6][7]

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the synthetic flavonoid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify the nitrite concentration.

-

Cell Viability (MTT Assay): Perform an MTT assay on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.

Pro-inflammatory Cytokine (TNF-α and IL-6) Production

Experimental Protocol:

-

Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage inhibition by the flavonoid.

Table 2: Anti-inflammatory Activity of Synthetic Flavonoids

| Flavonoid | NO Production IC50 (µM) | TNF-α Inhibition at 50 µM (%) | IL-6 Inhibition at 50 µM (%) |

| Synthetic Flavonoid D | 32.5 | 45.2 | 38.9 |

| Synthetic Flavonoid E | 18.9 | 62.8 | 55.1 |

| Luteolin (Standard) | 27.0 | 58.0 | 51.0 |

Anticancer Activity Assessment

The potential of flavonoids to inhibit cancer cell growth is a major area of research. In vitro cytotoxicity assays are fundamental for initial screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the synthetic flavonoid for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a cell density determination based on the measurement of cellular protein content.[10][11]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plate five times with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measurement: Measure the absorbance at 510 nm.

-

Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Table 3: Anticancer Activity of Synthetic Flavonoids

| Flavonoid | Cell Line | Assay | IC50 (µM) | Reference |

| Artocarpin | MCF-7 | MTT | 28.73 | [12] |

| Artocarpin | H460 | MTT | 22.40 | [12] |

| Xanthohumol | Du145 | - | 14.71 ± 4.42 | [13] |

| Didymin | H460 | - | 11.06 | [14] |

| Didymin | A549 | - | 12.57 | [14] |

Antimicrobial Activity Assessment

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Flavonoids have shown promise in this area.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

-

Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of the synthetic flavonoid in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the flavonoid at which no visible turbidity is observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol:

-

Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Plating: Spread the aliquot onto an agar (B569324) plate.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[15]

Table 4: Antimicrobial Activity of Synthetic Flavonoids

| Flavonoid | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Chalcone Derivative 1 | S. aureus | 31.25 | 62.5 | [16] |

| Chalcone Derivative 2 | E. coli | 62.5 | 125 | [16] |

| Flavone Derivative 1 | S. aureus | 1.95 | 3.90 | [17] |

| Flavone Derivative 2 | E. coli | 62.50 | >125 | [17] |

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Caption: General workflow for preliminary biological activity screening of synthetic flavonoids.

Signaling Pathways

Dietary flavonoids can attenuate inflammation by targeting intracellular signaling pathways, including the NF-κB pathway.[3][6][18]

Caption: Inhibition of the NF-κB signaling pathway by synthetic flavonoids.

Flavonoids can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cell proliferation.[19][[“]]

Caption: Modulation of the MAPK signaling pathway by synthetic flavonoids.

The PI3K/Akt pathway is crucial for cell survival and proliferation and is a key target for anticancer flavonoids.[4]

Caption: Inhibition of the PI3K/Akt signaling pathway by synthetic flavonoids.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro biological activity screening of synthetic flavonoids. The detailed protocols, structured data tables, and clear visualizations are intended to streamline the initial stages of research and aid in the identification of promising flavonoid-based drug candidates. Further investigation into the mechanisms of action and in vivo efficacy will be necessary for the most promising compounds identified through this screening cascade.

References

- 1. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Tricyclic Flavonoids as Promising Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

In Vitro Mechanism of Action of 3'-Methoxyflavonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxyflavonol is a member of the flavonoid family, a diverse group of polyphenolic compounds ubiquitously found in plants. Flavonoids have garnered significant scientific interest for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The addition of a methoxy (B1213986) group at the 3'-position of the flavonol backbone can significantly influence its metabolic stability and membrane permeability, potentially enhancing its bioavailability and therapeutic efficacy compared to its hydroxylated counterparts.[1]

This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. Due to the limited availability of data exclusively on this compound, this guide incorporates findings from structurally related methoxyflavonoids to provide a broader understanding of its potential biological activities and underlying molecular mechanisms. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.

Anticancer Activity

The anticancer potential of methoxyflavonoids has been extensively studied, with evidence suggesting their involvement in the modulation of critical cellular processes such as apoptosis, cell cycle progression, and cell migration and invasion.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several methoxyflavonoids have been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic and extrinsic pathways.

Key Molecular Events:

-

Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. Methoxyflavonoids have been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).[2][3] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.

-

Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating the intrinsic apoptotic pathway. Methoxyflavonoids can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[4][5]

-

Calcium-Mediated Apoptosis: Some polymethoxylated flavones have been found to induce a sustained increase in intracellular calcium concentration, leading to the activation of calcium-dependent apoptotic proteases like µ-calpain and caspase-12.[3]

Signaling Pathway for Apoptosis Induction

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer cells. Methoxyflavonoids have been reported to interfere with the cell cycle, leading to arrest at specific phases, thereby preventing cancer cell division. For instance, 6-methoxyflavone (B191845) has been shown to induce S-phase arrest in HeLa cells.[6][7]

Key Molecular Events:

-

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is tightly regulated by the sequential activation of CDKs, which are in turn controlled by cyclins. Methoxyflavonoids can modulate the expression and activity of key cell cycle regulators. For example, 6-methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway.[6][7]

Signaling Pathway for Cell Cycle Arrest

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Methoxyflavonoids, such as 3-hydroxy-3',4'-dimethoxyflavone, have demonstrated the ability to suppress the migratory and invasive capabilities of cancer cells.[8]

Key Molecular Events:

-

Downregulation of Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion. Methoxyflavonoids can inhibit the activity and expression of MMPs, such as MMP-3.[8]

-

Modulation of Signaling Pathways: The inhibition of migration and invasion by methoxyflavonoids is often linked to the modulation of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways.[8]

Quantitative Data: Anticancer Activity of Methoxyflavonoids

| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |

| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MCF-7 (Breast) | 3.71 | [9] |

| 5,3′,4′-trihydroxy-6,7,8-Trimethoxyflavone | MCF-7 (Breast) | 4.9 | [9] |

| 4′,5′-dihydroxy-5,7,3′-Trimethoxyflavone | HCC1954 (Breast) | 8.58 | [9] |

| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 (Breast) | 21.27 | [9] |

| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | ~25 | [10] |

| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | [10] |

| 5,7-Dihydroxy-3,4'-dimethoxyflavone | MCF-7 (Breast) | 50.98 ± 1.8 | [10] |

| Nobiletin | PC3 (Prostate) | ~100 | [ ] |

Note: Data for structurally related methoxyflavonoids are included for comparative purposes due to the limited availability of direct IC50 values for this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Methoxyflavonoids have demonstrated potent anti-inflammatory effects by targeting key inflammatory signaling pathways.

Key Molecular Events:

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Methoxyflavonoids can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[11][12] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[11]

-

Modulation of MAPK Signaling: The MAPK signaling pathways, particularly the ERK pathway, are also involved in the inflammatory response. Some methoxyflavonoids have been shown to suppress the phosphorylation of ERK, contributing to their anti-inflammatory effects.[11][12]

Signaling Pathway for Anti-inflammatory Action

Quantitative Data: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | IC50 (µM) | Reference |

| 3-Methoxyquercetin (3-MQ) | Antioxidant Activity | 15.0 | [13] |

Note: This data is for 3-methoxyquercetin, a related methoxyflavonoid.

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Methoxyflavonoids have emerged as promising neuroprotective agents due to their ability to interfere with specific cell death pathways.

Key Molecular Events:

-

Inhibition of Parthanatos: Parthanatos is a form of programmed cell death initiated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1). 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) have been identified as inhibitors of parthanatos, protecting neuronal cells from DNA damage-induced cell death.[14] They act by reducing the synthesis and accumulation of poly(ADP-ribose) (PAR) polymers.[14]

Signaling Pathway for Neuroprotection

Quantitative Data: Neuroprotective Activity

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| 4'-Methoxyflavone | SH-SY5Y | MNNG-induced cell death | 11.41 ± 1.04 | [14] |

| 3',4'-Dimethoxyflavone | SH-SY5Y | MNNG-induced cell death | 9.94 ± 1.05 | [14] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

Apoptosis Analysis by Western Blot

Objective: To detect the expression of apoptosis-related proteins following treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Cancer cell lines

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix the cells in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound and its related methoxyflavonoids exhibit promising in vitro anticancer, anti-inflammatory, and neuroprotective activities. Their mechanisms of action are multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and inhibition of key inflammatory and cell death signaling pathways. The enhanced metabolic stability and membrane permeability conferred by the methoxy group make these compounds attractive candidates for further drug development. However, a significant portion of the detailed mechanistic and quantitative data is derived from structurally similar compounds. Therefore, future research should focus on generating more specific data for this compound to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute such studies.

References

- 1. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification through high‐throughput screening of 4'‐methoxyflavone and 3',4'‐dimethoxyflavone as novel neuroprotecti… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation into the Bioactivity of 3'-Methoxyflavonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive initial investigation into the bioactive properties of 3'-Methoxyflavonol and structurally related methoxyflavones. While direct research on this compound is limited, this document compiles and analyzes available data on analogous compounds, focusing on their anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering a structured overview of current knowledge, detailed experimental protocols, and insights into the underlying signaling pathways. All quantitative data has been summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.

Note on Nomenclature: The primary focus of this investigation is "this compound." However, the available scientific literature predominantly features studies on "methoxyflavones" which lack the hydroxyl group at the 3-position characteristic of a flavonol. The most closely related and studied compound is 3'-methoxyflavone (B1200574). Therefore, this guide synthesizes data on 3'-methoxyflavone and other relevant methoxyflavones to infer the potential bioactivities of this compound, explicitly noting when the data pertains to these analogous structures.

Bioactive Properties of Methoxyflavones

Methoxyflavones, a subclass of flavonoids, have garnered significant interest for their potential therapeutic applications. The presence of methoxy (B1213986) groups can enhance metabolic stability and bioavailability compared to their hydroxylated counterparts.[1] This section summarizes the key bioactive properties attributed to 3'-methoxyflavone and related compounds.

Anticancer Activity

Several methoxyflavones have demonstrated cytotoxic effects against various cancer cell lines.[2] The anticancer activity is often attributed to the induction of apoptosis and modulation of signaling pathways involved in cell proliferation and survival. For instance, 3-O-methylquercetin, a methoxyflavonol, has shown antiproliferative activity against different tumor cell lines.[3]

Anti-inflammatory Effects

Methoxyflavones have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[4] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6.[5][6] This is often achieved through the suppression of signaling pathways like NF-κB and MAPK.[6] For example, 3,5,6,7,3′,4′-hexamethoxyflavone has been shown to repress the production of inflammatory mediators by suppressing the NF-κB and ERK signaling pathways.[6]

Antioxidant Properties

The antioxidant activity of flavonoids is a well-established characteristic. While hydroxylation is often considered crucial for direct radical scavenging, methoxylation can contribute to antioxidant effects through different mechanisms.[7] Some methoxyflavones have demonstrated significant antioxidant activity. For instance, 3-O-methylquercetin exhibited an IC50 of 15.0 µM in an antioxidant assay.[8]

Neuroprotective Potential

Certain methoxyflavones have shown promise as neuroprotective agents.[9] They have been found to protect neuronal cells from various insults, including oxidative stress and excitotoxicity.[10] For example, 3',4'-dimethoxyflavone (B191118) has been identified as an inhibitor of parthanatos, a form of programmed cell death implicated in neurodegenerative conditions.[9][10] This compound has been shown to protect cortical neurons against cell death induced by NMDA.[9]

Quantitative Data Summary

This section provides a summary of the available quantitative data on the bioactivity of 3'-methoxyflavone and related compounds to facilitate comparative analysis.

Table 1: Anticancer Activity of Methoxyflavones (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | 21.27 | [2] |

| 5-demethyltangeritin | PC3 (Prostate) | 11.8 | [2] |

| Tangeritin | PC3 (Prostate) | 17.2 | [2] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 | [2] |

| 5-demethyl nobiletin | U-937 (Leukemia) | 30.4 | [2] |

| 5-demethyl nobiletin | THP-1 (Leukemia) | 32.3 | [2] |

| 5-demethyl nobiletin | HEL (Leukemia) | 65.3 | [2] |

| 5-demethyl nobiletin | HL-60 (Leukemia) | 85.7 | [2] |

| 5-demethyl nobiletin | K562 (Leukemia) | 91.5 | [2] |

Table 2: Antioxidant Activity of Methoxyflavones (IC50 Values)

| Compound | Assay | IC50 (µM) | Reference |

| 3-O-methylquercetin | Antioxidant Activity | 15.0 | [8] |

| Trihydroxyflavone Derivatives | DPPH Radical Scavenging | 10 - 50 | [11] |

Table 3: Neuroprotective Activity of 3',4'-Dimethoxyflavone

| Activity | Model | Effective Concentration | Key Findings | Reference |

| Inhibition of Parthanatos | HeLa and SH-SY5Y cells | EC50 = 9.94 ± 1.05 µM (HeLa) | Prevents MNNG-induced cell death | [9] |

| Neuroprotection | Cortical Neurons | Not specified | Protected against NMDA-induced cell death | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of methoxyflavonol bioactivity.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[12][13]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or related compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[15]

Note on Flavonoid Interference: Some flavonoids can directly reduce MTT, leading to false-positive results.[16][17] It is advisable to include cell-free controls to assess any direct reduction of MTT by the test compound.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways.[18][19]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, NF-κB)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[18]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.[18]

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[18]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound.[7]

Materials:

-

DPPH solution in methanol

-

Test compound at various concentrations

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix the test compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.[7]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[7]

Signaling Pathways and Visualizations

Methoxyflavones exert their biological effects by modulating various intracellular signaling pathways. This section provides a visual representation of key pathways potentially affected by this compound and a typical experimental workflow.

Key Signaling Pathways

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival.[20][21] Aberrant activation of this pathway is common in cancer. Some flavonoids have been shown to inhibit this pathway.[14]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[22][23][24] Its dysregulation is frequently observed in cancer.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[3][25][26] Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural compounds.

Visualizations (Graphviz DOT Language)

Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Caption: Proposed mechanism of this compound in inhibiting the NF-κB pathway.

Caption: A representative workflow for in vitro anticancer screening of this compound.

Conclusion and Future Directions

The initial investigation into the bioactivity of this compound, primarily through the lens of its structural analogs, reveals a promising profile for further research and development. The available data on methoxyflavones suggests potential anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. The provided quantitative data, detailed experimental protocols, and signaling pathway visualizations offer a solid foundation for initiating preclinical studies.

However, the significant lack of direct experimental data on this compound itself underscores a critical knowledge gap. Future research should prioritize the synthesis and purification of this compound to enable a comprehensive evaluation of its bioactivities. Direct comparative studies with its non-hydroxylated counterpart, 3'-methoxyflavone, and other related flavonoids would be invaluable in elucidating the structure-activity relationships and the specific contribution of the 3-hydroxyl group to its biological effects. Further investigations into its metabolic fate, bioavailability, and in vivo efficacy are essential next steps in assessing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithnj.com [researchwithnj.com]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. sdiarticle4.com [sdiarticle4.com]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]

- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 23. cusabio.com [cusabio.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

Discovery and Isolation of Novel Methoxyflavone Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflavones, a significant subclass of flavonoid compounds, are characterized by the presence of one or more methoxy (B1213986) groups on the basic flavone (B191248) skeleton. These naturally occurring and synthetic compounds have garnered substantial interest in the scientific community due to their diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and biological evaluation of novel methoxyflavone derivatives, with a focus on their potential as therapeutic agents. We will delve into detailed experimental protocols, present quantitative data on their anticancer activities, and visualize key experimental workflows and signaling pathways.

Data Presentation: Anticancer Activity of Novel Methoxyflavone Derivatives

The cytotoxic effects of various novel methoxyflavone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this assessment. The following tables summarize the IC50 values for several recently investigated methoxyflavone derivatives.